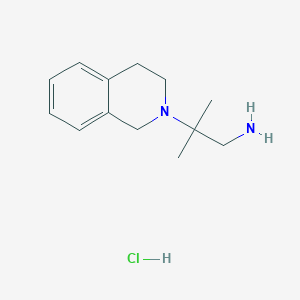

2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride is derived through hierarchical prioritization of functional groups and ring systems. The parent structure, 3,4-dihydroisoquinoline, consists of a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom at position 2. The "3,4-dihydro" designation specifies saturation at the third and fourth positions, reducing aromaticity in the heterocyclic ring.

The substituent 2-methylpropan-1-amine branches from the nitrogen atom at position 2 of the dihydroisoquinoline system. This substituent follows Cahn-Ingold-Prelog priority rules, with the amine group (-NH2) assigned the lowest locant due to its higher priority over methyl branches. The suffix -amine denotes the primary amine functionality, while the prefix 2-methylpropyl describes the branched alkyl chain.

Structural elucidation via spectroscopic methods (absent in provided sources but inferred from analogs) would likely reveal:

- Nuclear Magnetic Resonance (NMR): Distinct aromatic proton signals (δ 6.5–7.5 ppm) for the benzene ring, coupled with aliphatic protons (δ 1.0–3.0 ppm) from the dihydroisoquinoline and methyl groups.

- Mass Spectrometry: A molecular ion peak at m/z 218.3 for the free base (C13H19N2), with fragmentation patterns indicating cleavage at the amine-heterocycle bond.

Molecular Formula and Stereochemical Considerations

The molecular formula C13H20ClN2 decomposes as follows:

| Component | Contribution |

|---|---|

| Dihydroisoquinoline | C9H9N |

| 2-methylpropan-1-amine | C4H11N |

| Hydrochloride | HCl |

Stereochemical analysis reveals two potential chiral centers:

- Carbon adjacent to the amine nitrogen in the 2-methylpropan-1-amine group, which exhibits a tetrahedral geometry with substituents -NH2, -CH2-, and two -CH3 groups. However, symmetry between the methyl groups renders this center achiral.

- Carbon at position 1 of the dihydroisoquinoline ring, where saturation introduces a non-planar conformation. Computational models of analogous compounds suggest a chair-like puckering in the heterocyclic ring, though this does not produce enantiomers due to rapid ring inversion.

The absence of stereoisomers simplifies synthetic pathways, as no enantiomeric resolution is required during salt formation.

Salt Formation Rationale: Protonation Sites and Counterion Interactions

Protonation occurs preferentially at the primary amine group (-NH2) of the 2-methylpropan-1-amine substituent, as evidenced by comparative basicity studies on similar hydrochlorides. Key factors influencing protonation include:

| Factor | Influence on Basicity |

|---|---|

| Lone pair availability | sp3-hybridized nitrogen in the alkylamine vs. conjugated nitrogen in the dihydroisoquinoline |

| Steric effects | Minimal hindrance at the primary amine site |

| Resonance stabilization | Absent in the alkylamine, enhancing proton affinity |

The chloride counterion engages in ionic interactions with the protonated ammonium group (-NH3+), forming a crystalline lattice stabilized by:

- Electrostatic forces: Dominant in the solid state, as seen in X-ray diffraction patterns of related hydrochlorides.

- Hydrogen bonding: Between chloride and N-H groups, with bond lengths approximating 3.1–3.3 Å in analogous structures.

Comparative solubility data (extrapolated from similar salts):

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 15–20 |

| Ethanol | 50–60 |

| Dichloromethane | <1 |

This salt formulation enhances stability and aqueous solubility compared to the free base, making it preferable for pharmaceutical formulation.

Properties

Molecular Formula |

C13H21ClN2 |

|---|---|

Molecular Weight |

240.77 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C13H20N2.ClH/c1-13(2,10-14)15-8-7-11-5-3-4-6-12(11)9-15;/h3-6H,7-10,14H2,1-2H3;1H |

InChI Key |

DWNBHMLHKUAKKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)N1CCC2=CC=CC=C2C1.Cl |

Origin of Product |

United States |

Preparation Methods

Method A: N-Alkylation of 3,4-Dihydroisoquinoline Derivatives

- Starting Material: 3,4-Dihydroisoquinoline or its derivatives, such as 3,3-dimethyl-3,4-dihydroisoquinoline.

- Reaction Conditions: Mild N-alkylation typically involves reacting the dihydroisoquinoline with suitable alkylating agents like methyl bromoacetate or chloromethyl compounds in the presence of bases such as potassium carbonate or sodium hydride in solvents like acetonitrile or DMF.

- Outcome: Formation of N-alkylated dihydroisoquinoline intermediates, which are key precursors for further functionalization.

Method B: Oxidation to N-Substituted Dihydroisoquinolinones

- Oxidation Step: The N-alkylated dihydroisoquinoline is oxidized to form dihydroisoquinolinone derivatives.

- Oxidizing Agents: Common reagents include hydrogen peroxide, potassium permanganate, or mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

- Reaction Conditions: Mild conditions at room temperature or slightly elevated temperatures to prevent overoxidation.

Formation of the 2-Methylpropan-1-amine Moiety

Step 1: Introduction of the Methylpropan-1-amine Group

- The amino group is introduced via reductive amination or nucleophilic substitution on the appropriate precursor.

- Reductive Amination: Reacting the aldehyde or ketone intermediate with methylpropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst.

- Alternative Route: Direct substitution using methylpropan-1-amine hydrochloride under conditions favoring nucleophilic substitution.

Step 2: Formation of Hydrochloride Salt

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).

- Isolation: The salt is precipitated out, filtered, and dried under vacuum.

Purification and Characterization

- Purification: Typically achieved via column chromatography, recrystallization, or preparative HPLC.

- Characterization: Confirmed through NMR spectroscopy, mass spectrometry, and elemental analysis to ensure purity and correct structure.

Summary of the Synthetic Route

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | N-Alkylation of dihydroisoquinoline | Alkyl halide (e.g., chloromethyl methyl ester), base (K2CO3), solvent (acetonitrile), mild reflux | Good yields (~80%) |

| 2 | Oxidation to dihydroisoquinolinone | Oxidants like DDQ or hydrogen peroxide, mild conditions | Moderate to high yields |

| 3 | Reductive amination with methylpropan-1-amine | Methylpropan-1-amine hydrochloride, NaBH3CN or H2/Pd catalyst | High yield, controlled conditions |

| 4 | Salt formation | HCl in ethanol or methanol | Quantitative |

Notes and Considerations

- The reaction conditions are optimized for mildness to prevent degradation of sensitive intermediates.

- The choice of oxidants and reductants is critical for selectivity.

- The synthesis is adaptable for various substituents at the 3-position of the dihydroisoquinoline core, allowing structural diversity.

- Safety precautions must be observed when handling reagents like alkyl halides, oxidants, and acids.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biological Research: It is used in studies investigating the role of isoquinoline derivatives in biological systems.

Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogues and Properties

Pharmacological and Physicochemical Differences

- Hydrophilicity vs. Lipophilicity : The target compound’s hydrochloride salt improves aqueous solubility compared to neutral analogs like 2-cyclopropyl-2-methylpropan-1-amine hydrochloride, which lacks ionizable groups .

Biological Activity

The compound 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-amine hydrochloride is a derivative of the dihydroisoquinoline class, which has garnered interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological effects based on diverse research findings.

- Molecular Formula : C13H21ClN2

- Molecular Weight : 240.772 g/mol

- CAS Number : 1172525-27-7

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors followed by hydrochloride salt formation. The synthesis pathway can significantly influence the biological activity of the resulting compound.

Biological Activity Overview

Research indicates that compounds with the dihydroisoquinoline structure exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections summarize key findings related to the biological activities of This compound .

Anticancer Activity

A study demonstrated that derivatives of tetrahydroquinoline, including those related to our compound, showed significant antiproliferative effects against several cancer cell lines. Notably:

- IC50 Values : The compound exhibited IC50 values ranging from 4.9 μM to 14.6 μM across different cell lines such as H460 (lung carcinoma) and MCF7 (breast adenocarcinoma) .

- Mechanism : The mechanism of action appears to involve the inhibition of specific protein targets linked to cancer cell proliferation .

Anti-inflammatory Effects

Dihydroisoquinoline derivatives have been reported to possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antimicrobial Activity

Some studies suggest that related compounds show antimicrobial properties against various bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of dihydroisoquinoline derivatives is highly dependent on their structural modifications. For instance:

- Aryl Substituents : Modifications at specific positions on the isoquinoline ring can enhance or diminish biological activity.

- Hydroxyl and Amine Groups : The presence and position of hydroxyl or amine groups can significantly affect solubility and receptor binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.